4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid core substituted with a sulfonylamino group and a dichloro-ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, including:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonylation: Introduction of the sulfonyl group to the amino group.
Esterification and Hydrolysis: Formation of the ethoxy group and subsequent hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and the use of specific catalysts can be employed to improve reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The dichloro-ethoxyphenyl moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Shares the dichloro substitution pattern but lacks the sulfonylamino group.
4-Aminobenzoic acid: Contains the amino group but lacks the dichloro-ethoxyphenyl moiety.
Sulfanilic acid: Contains the sulfonylamino group but lacks the dichloro-ethoxyphenyl moiety.
Uniqueness
4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H13Cl2NO5S |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
4-[(2,5-dichloro-4-ethoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-2-23-13-7-12(17)14(8-11(13)16)24(21,22)18-10-5-3-9(4-6-10)15(19)20/h3-8,18H,2H2,1H3,(H,19,20) |
InChI Key |
QKDJFQPDHDZTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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